N,N-bis(cyanomethyl)-2-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-2-cyclohexylacetamide: is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry due to the presence of both cyano and amide functional groups. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-cyclohexylacetamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with cyanoacetic acid derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as copper or palladium, can enhance the reaction efficiency. Additionally, solvent-free methods or the use of green solvents are explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-2-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include amines, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-bis(cyanomethyl)-2-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in drug discovery and development.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the synthesis of polymers and advanced materials due to its reactive functional groups
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-cyclohexylacetamide involves its interaction with biological targets through its cyano and amide groups. These functional groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific biological target and the nature of the derivative used .
Comparison with Similar Compounds
- N,N-bis(cyanomethyl)trifluoromethanesulfonamide
- N,N-bis(cyanomethyl)methylenediamine
- N-(cyanomethyl)-2-cyclohexylacetamide
Comparison: N,N-bis(cyanomethyl)-2-cyclohexylacetamide is unique due to the presence of both cyano groups and a cyclohexyl ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
N,N-bis(cyanomethyl)-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-6-8-15(9-7-14)12(16)10-11-4-2-1-3-5-11/h11H,1-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHEXJTRQCTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N(CC#N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.